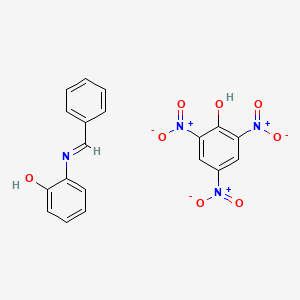

2-(Benzylideneamino)phenol;2,4,6-trinitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylideneamino)phenol: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications2-(Benzylideneamino)phenol is an organic compound known for its applications in organic synthesis and as a ligand in coordination chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Benzylideneamino)phenol: can be synthesized through the condensation reaction of benzaldehyde with 2-aminophenol under acidic or basic conditions . The reaction typically involves mixing equimolar amounts of benzaldehyde and 2-aminophenol in a suitable solvent, such as ethanol, and heating the mixture to reflux.

2,4,6-trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid . The reaction involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol. This process requires careful control of temperature and reaction conditions to avoid the formation of undesired by-products .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid) in continuous reactors . The process is highly exothermic and requires efficient cooling and safety measures to prevent explosions.

Analyse Des Réactions Chimiques

2-(Benzylideneamino)phenol: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

2,4,6-trinitrophenol: undergoes:

Reduction: It can be reduced to form picramic acid.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.

Applications De Recherche Scientifique

2-(Benzylideneamino)phenol: is used in:

Coordination Chemistry: As a ligand to form metal complexes.

Organic Synthesis: As an intermediate in the synthesis of various organic compounds.

2,4,6-trinitrophenol: has applications in:

Explosives: Used in military and industrial explosives.

Dyes: Historically used as a yellow dye.

Antiseptics: Used in medical applications for its antiseptic properties.

Mécanisme D'action

2-(Benzylideneamino)phenol: acts as a ligand by coordinating with metal ions through its nitrogen and oxygen atoms, forming stable complexes .

2,4,6-trinitrophenol: exerts its explosive effects through rapid decomposition, releasing gases and heat. The nitro groups in the molecule are responsible for its high reactivity and explosive nature .

Comparaison Avec Des Composés Similaires

2-(Benzylideneamino)phenol: can be compared with other Schiff bases, such as 2-(benzylideneamino)aniline and 2-(benzylideneamino)thiophenol , which have similar structures but different substituents on the aromatic ring .

2,4,6-trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol , but it is more acidic and has a higher explosive potential due to the presence of three nitro groups .

Propriétés

Numéro CAS |

106113-98-8 |

|---|---|

Formule moléculaire |

C19H14N4O8 |

Poids moléculaire |

426.3 g/mol |

Nom IUPAC |

2-(benzylideneamino)phenol;2,4,6-trinitrophenol |

InChI |

InChI=1S/C13H11NO.C6H3N3O7/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10,15H;1-2,10H |

Clé InChI |

LOSJAVICDVIBCL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C=NC2=CC=CC=C2O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)

![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)

![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)

![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)

![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)

![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)

![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)